molecular formula C13H20O2 B122800 (3R)-hydroxy-beta-ionone CAS No. 50281-38-4

(3R)-hydroxy-beta-ionone

Cat. No. B122800
CAS RN: 50281-38-4
M. Wt: 208.3 g/mol
InChI Key: HFRZSVYKDDZRQY-MVIFTORASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R)-hydroxy-beta-ionone” is a chemical compound that is a subclass of megastigmane . It is a derivative of beta-ionone, characterized by the presence of an ®-hydroxy group at the 3-position .


Synthesis Analysis

“(3R)-hydroxy-beta-ionone” is a β-ionone compound having an ®-hydroxy group at the 3-position . It has been mentioned as a cleavage product of zeaxanthin .


Molecular Structure Analysis

The molecular structure of “(3R)-hydroxy-beta-ionone” has been analyzed in various studies. For instance, molecular dynamics simulations have been performed for XDH complexed to “(3R)-hydroxy-beta-ionone” and other ligands .


Chemical Reactions Analysis

“(3R)-hydroxy-beta-ionone” is functionally related to β-ionone and is a type of apo carotenoid monoterpenoid .


Physical And Chemical Properties Analysis

“(3R)-hydroxy-beta-ionone” has a formula of C13H20O2, a net charge of 0, an average mass of 208.29670, and a mono-isotopic mass of 208.14633 .

Scientific Research Applications

Allelopathic Activity in Moss

(3R)-Hydroxy-beta-ionone has been identified as a growth inhibitor in the moss Rhynchostegium pallidifolium, suggesting its role in allelopathic activity. This compound was found to inhibit the growth of various seedlings, indicating its potential in natural plant competition and formation of pure colonies (Kato‐Noguchi, Seki, & Shigemori, 2010).

Enzymatic Synthesis from Lutein

A study on Enterobacter hormaechei YT-3 revealed the enzymatic synthesis of 3-hydroxy-beta-ionone from lutein. The enzyme involved, EhLCD, showed potential for biotechnological applications in the production of this compound, which has applications in food and beverages (Long et al., 2021).

Synthesis and Transformation into Carotenoids

Research on the synthesis of (3R)-3-hydroxy-beta-ionone and its transformation into carotenoids like beta-cryptoxanthin highlights its role in the synthesis of biologically active carotenoids (Khachik & Chang, 2011).

Role in Plant Growth Inhibition

The compound has been studied for its role in light-induced growth inhibition of plant hypocotyls, indicating its potential as a natural growth regulator in plants (Kato‐Noguchi, 1992).

Microbial Transformation

Studies on the microbial transformation of alpha-ionone to 3-hydroxy-beta-ionone by Streptomyces strains have provided insights into the regio- and stereoselective hydroxylation, which is crucial for biotechnological applications (Lutz-Wahl et al., 1998).

Bioherbicide Development

Research on Elaeocarpus floribundus leaves identified (3R)-3-hydroxy-β-ionone as a potent allelopathic substance, suggesting its application in the development of plant-based bioherbicides (Hossen et al., 2021).

Safety And Hazards

The safety data sheet for “(3R)-hydroxy-beta-ionone” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

The potential of “(3R)-hydroxy-beta-ionone” in cancer treatment is a promising area for future research, given its ability to impede the growth of cancer cells and trigger apoptosis .

properties

IUPAC Name

(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRZSVYKDDZRQY-MVIFTORASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456187
Record name Apo-9-zeaxanthinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-hydroxy-beta-ionone

CAS RN

50281-38-4
Record name Apo-9-zeaxanthinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-beta-ionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In 50 ml of anhydrous acetone was dissolved 2.5 g of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ol, and 10.4 g of activated manganese dioxide was added to the solution, followed by heating at 40° to 50° C. for 24 hours while vigorous stirring. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, and any insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 1.5 g (yield: 60%) of 4-(4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-hydroxy-beta-ionone
Reactant of Route 2
(3R)-hydroxy-beta-ionone
Reactant of Route 3
Reactant of Route 3
(3R)-hydroxy-beta-ionone
Reactant of Route 4
(3R)-hydroxy-beta-ionone
Reactant of Route 5
(3R)-hydroxy-beta-ionone
Reactant of Route 6
Reactant of Route 6
(3R)-hydroxy-beta-ionone

Citations

For This Compound
1
Citations
WY Teoh, YS Yong, FN Razali, S Stephenie… - Separations, 2023 - mdpi.com
Natural products serve as a valuable source of antioxidants with potential health benefits for various conditions. Lygodium microphyllum (Cav.) R. Br., also known as Old World climbing …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.